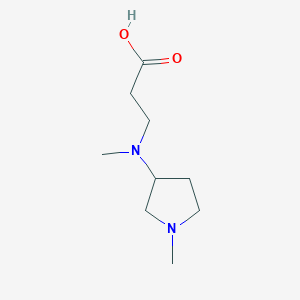
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one
Übersicht
Beschreibung
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, also known as ADP, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. ADP is a pyrazolone derivative that possesses a unique structure that makes it a promising candidate for various biological and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has been shown to selectively inhibit COX-2, which is overexpressed in various inflammatory conditions and cancer. 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histones.
Biochemical and Physiological Effects:
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties in various animal models. 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments, such as its easy synthesis, high yield, and low toxicity. However, 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one also has some limitations, such as its poor solubility in water and its instability in acidic and basic conditions.
Zukünftige Richtungen
There are several future directions for research on 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. One direction is to explore its potential as a therapeutic agent for various inflammatory conditions and cancer. Another direction is to investigate its potential as a building block for the synthesis of novel bioactive compounds. Additionally, further studies are needed to understand the mechanism of action of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one and to optimize its synthesis and stability.
Wissenschaftliche Forschungsanwendungen
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in various fields, such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has also been used as a building block for the synthesis of various bioactive compounds. In materials science, 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has been used as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsions. In catalysis, 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has been used as a ligand for the synthesis of transition metal complexes.
Eigenschaften
IUPAC Name |
3-(3-aminophenyl)-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-7-3-1-2-6(4-7)8-5-9(13)12-11-8/h1-4H,5,10H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOYNQAPMFBFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



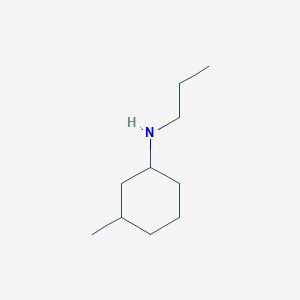
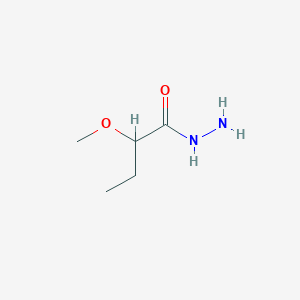
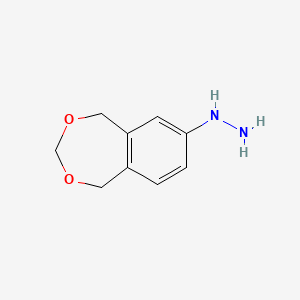
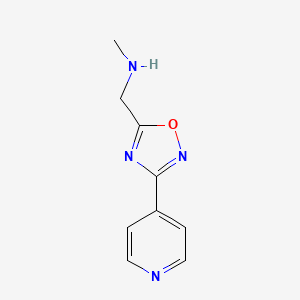
![4-[5-(Pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3302202.png)
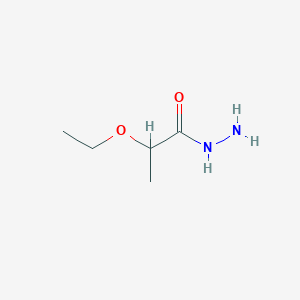
![2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol](/img/structure/B3302227.png)

![Methyl {[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3302240.png)



![N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine](/img/structure/B3302283.png)
